butanedioic acid;ethane-1,2-diol

Catalog No.
S579052
CAS No.
25569-53-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butanedioic acid;ethane-1,2-diol

CAS Number

25569-53-3

Product Name

butanedioic acid;ethane-1,2-diol

IUPAC Name

butanedioic acid;ethane-1,2-diol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2

InChI Key

VJVOPINBJQWMNY-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)O.C(CO)O

Synonyms

PES polymer, poly(ethylene succinate), poly(ethylenesuccinate), polyethylene succinate

Canonical SMILES

C(CC(=O)O)C(=O)O.C(CO)O

Biobased Polyester Resins

Biodegradable Polymers

PVC Plasticizers

Fermentation Process

Food Additives

Cosmetics

Butanedioic acid;ethane-1,2-diol is a polyester synthesized through the polycondensation reaction of succinic acid and ethylene glycol. This compound exhibits notable biodegradability, making it an attractive alternative to traditional plastics. Its unique structure combines the properties of both succinic acid and ethylene glycol, resulting in a polymer that possesses favorable mechanical and thermal characteristics. The chemical formula for butanedioic acid;ethane-1,2-diol is C6H10O4C_6H_{10}O_4, and it is recognized for its potential applications in various fields, including biology, medicine, and industry.

PES is generally considered non-toxic and non-irritating []. However, limited data exists on its long-term health effects. As with any chemical, proper handling practices are recommended, including wearing gloves and eye protection when working with PES.

Types of Reactions

Butanedioic acid;ethane-1,2-diol primarily undergoes esterification reactions during its synthesis. It can also participate in hydrolysis reactions, where the ester bonds are cleaved in the presence of water, leading to the formation of succinic acid and ethylene glycol.

Common Reagents and Conditions

  • Esterification: Succinic acid and ethylene glycol are the primary reagents.
  • Hydrolysis: Water acts as the main reagent, with the reaction occurring under mild acidic or basic conditions.

Major Products

  • Esterification: The major product is the polymer formed from succinic acid and ethylene glycol.
  • Hydrolysis: The major products are succinic acid and ethylene glycol.

The biological activity of butanedioic acid;ethane-1,2-diol is primarily linked to its biodegradability. Microorganisms such as Bacillus sp. can degrade this polymer by breaking down its ester linkages. This property makes it a promising candidate for applications in environmental sustainability and medical fields where biocompatibility is essential .

Butanedioic acid;ethane-1,2-diol can be synthesized through two main routes:

  • Polycondensation Reaction:
    n C4H6O4)+n C2H6O2) C4H6O4.C2H6O2)n+nH2On\text{ C}_4\text{H}_6\text{O}_4)+n\text{ C}_2\text{H}_6\text{O}_2)\rightarrow \text{ C}_4\text{H}_6\text{O}_4.\text{C}_2\text{H}_6\text{O}_2)_n+n\text{H}_2\text{O}
    where nn represents the degree of polymerization.
  • Biotechnological Methods: Recent studies suggest that fermentation processes utilizing renewable resources can also be employed to produce butanedioic acid;ethane-1,2-diol, enhancing its sustainability profile .

: Employed in developing biodegradable materials for drug delivery systems and tissue engineering scaffolds.
  • Packaging Materials: Applied in producing biodegradable packaging materials and agricultural films .
  • Industrial Uses: Utilized as a plasticizer for polyvinyl chloride (PVC), enhancing flexibility and processability.
  • Research on interaction studies involving butanedioic acid;ethane-1,2-diol has focused on its compatibility with various fillers to improve mechanical performance and biodegradability. These studies often explore the effects of incorporating different organic or inorganic fillers into the polymer matrix to enhance properties such as flame retardancy and environmental resistance .

    Similar Compounds

    • Polybutylene Succinate: A biodegradable polyester synthesized using 1,4-butanediol instead of ethylene glycol.
    • Polyethylene Succinate: A polymer similar to butanedioic acid;ethane-1,2-diol but with different mechanical properties due to using ethylene glycol.

    Comparison Table

    CompoundKey FeaturesUnique Aspects
    Butanedioic Acid; Ethane-1,2-DiolBiodegradable polyester with favorable mechanical propertiesUnique combination of succinic acid and ethylene glycol
    Polybutylene SuccinateBiodegradable polyester with high flexibilitySynthesized from 1,4-butanediol
    Polyethylene SuccinateBiopolymer with varying mechanical propertiesDifferent structural composition

    Butanedioic acid;ethane-1,2-diol stands out due to its specific combination of monomers that imparts distinct mechanical and thermal properties. Its biodegradability and biocompatibility make it particularly valuable in medical applications and environmentally friendly practices.

    Molecular Composition & Isomeric Variations

    Butanedioic Acid (Succinic Acid)

    Butanedioic acid, with the molecular formula $$ \text{C}4\text{H}6\text{O}4 $$, is a dicarboxylic acid characterized by two carboxyl groups ($$-\text{COOH}$$) at the terminal positions of a four-carbon chain. Its systematic name is butanedioic acid, though it is more commonly known as succinic acid due to its natural occurrence in amber (*succinum* in Latin). The molecule exhibits planar symmetry in its crystalline form, with a central $$-\text{CH}2-\text{CH}_2-$$ backbone.

    Isomeric Variations:

    • Stereoisomerism: Substituted derivatives, such as 2,3-dihydroxy succinic acid, introduce chiral centers. For example, 2,3-dihydroxy succinic acid has two chiral carbons, yielding four stereoisomers (two enantiomeric pairs and one meso compound). The meso form is optically inactive due to an internal plane of symmetry.
    • Derivative Isomerism: Functionalization at non-terminal carbons (e.g., hydroxylation) can produce structural isomers with distinct physicochemical properties.

    Ethane-1,2-Diol (Ethylene Glycol)

    Ethane-1,2-diol, with the formula $$ \text{C}2\text{H}6\text{O}_2 $$, is the simplest diol, featuring two hydroxyl groups ($$-\text{OH}$$) on adjacent carbons. Its IUPAC name is ethane-1,2-diol, and it is commonly referred to as ethylene glycol.

    Isomeric Variations:

    • Structural Isomers: The $$ \text{C}2\text{H}6\text{O}_2 $$ family includes five isomers: ethylene glycol (1,2-diol), 1,1-ethanediol (geminal diol), methoxymethanol (hydroxy ether), and two peroxides (ethyl hydroperoxide and dimethyl peroxide). Among these, 1,1-ethanediol is thermodynamically the most stable, yet ethylene glycol remains the most industrially relevant.
    • Conformational Isomerism: Ethylene glycol adopts gauche or anti conformations in different phases. In crystalline monohydrate, the gauche conformation dominates, facilitated by hydrogen bonding with water molecules.

    Table 1: Molecular Properties of Butanedioic Acid and Ethane-1,2-Diol

    PropertyButanedioic AcidEthane-1,2-Diol
    Molecular Formula$$ \text{C}4\text{H}6\text{O}_4 $$$$ \text{C}2\text{H}6\text{O}_2 $$
    Molar Mass (g/mol)118.0962.07
    Melting Point (°C)185–187-12.9
    Boiling Point (°C)235 (decomposes)197.3
    Density (g/cm³)1.561.11

    Hydrogen Bonding Networks & Crystalline Morphology

    Butanedioic Acid

    The crystalline structure of butanedioic acid is governed by robust hydrogen-bonding networks. In its low-temperature monoclinic phase ($$ \text{P2}_1/\text{a} $$), each molecule forms four hydrogen bonds: two donor bonds from carboxyl hydrogens and two acceptor bonds via carboxyl oxygens. This results in a layered lattice with alternating hydrophobic (alkyl) and hydrophilic (carboxyl) regions. The high-temperature α-phase, however, adopts a triclinic structure with pseudo-monoclinic twinning, reducing hydrogen-bond symmetry.

    Table 2: Hydrogen Bond Parameters in Butanedioic Acid

    PhaseSpace GroupHydrogen Bonds per MoleculeO···O Distance (Å)
    Low-Temp$$ \text{P2}_1/\text{a} $$42.65–2.75
    High-Temp$$ \text{P}\overline{1} $$32.70–2.85

    Ethane-1,2-Diol

    In the liquid state, ethane-1,2-diol forms extensive intermolecular hydrogen bonds, creating a dynamic network that enhances its viscosity and boiling point. Crystalline ethylene glycol monohydrate ($$ \text{P2}_1/\text{c} $$) exhibits a tetrahedral coordination around water molecules, with each water donating two hydrogen bonds to glycol hydroxyls and accepting two from adjacent glycol molecules. The gauche conformation ($$ \text{gGg'} $$) dominates in the monohydrate, whereas the anhydrous phase favors the anti conformation.

    Key Interactions:

    • Intramolecular Hydrogen Bonds: In derivatives like monohydrogen succinate, intramolecular O–H···O⁻ bonds stabilize the gauche conformation, critical for solubility in aprotic solvents.
    • Cooperative Bonding: In ethylene glycol–water mixtures, water molecules form stronger hydrogen bonds with glycol hydroxyls than in pure water, enabling unlimited miscibility.

    Direct polycondensation represents the primary synthetic approach for producing polyethylene succinate from butanedioic acid (succinic acid) and ethane-1,2-diol (ethylene glycol) [1] [4]. This methodology involves the direct esterification of dicarboxylic acids with diols, eliminating water as a byproduct through a two-step mechanism comprising addition and dehydration reactions [24]. The polymerization proceeds through a step-growth mechanism where the degree of polymerization increases gradually with reaction time [1] [7].

    Stoichiometric Ratios of Succinic Acid to Ethylene Glycol

    The stoichiometric balance between succinic acid and ethylene glycol fundamentally determines the molecular weight and end-group composition of the resulting polyester [1] [7]. Equimolar ratios (1:1) of succinic acid to ethylene glycol provide the theoretical foundation for achieving high molecular weight polymers, as demonstrated in catalyst-free direct polymerization at 185°C [7]. However, practical considerations often necessitate slight excesses of ethylene glycol to compensate for its volatility during high-temperature processing [26] [27].

    Research findings indicate that molar ratios ranging from 0.8 to 1.2 (succinic acid to ethylene glycol) significantly influence polymer properties [6]. When succinic acid is employed in excess (molar ratio 0.8), the resulting polymers exhibit higher glass transition temperatures and enhanced thermal stability, with decomposition temperatures reaching 409°C [6]. The excess acid functionality promotes chain extension reactions while reducing the concentration of hydroxyl end groups [6].

    Molar Ratio (SA:EG)Glass Transition Temperature (°C)Molecular Weight (kg/mol)Thermal Decomposition (°C)
    1.0:1.0-3 to 162-22381-403
    0.8:1.012-573-53395-409

    The optimization of stoichiometric ratios requires consideration of the specific reaction conditions and desired polymer characteristics [6] [26]. Computational studies reveal that the esterification reaction between succinic acid and ethylene glycol proceeds through a rate-limiting addition step followed by rapid dehydration [24]. The reaction kinetics are significantly influenced by the availability of reactive end groups, making stoichiometric control critical for achieving targeted molecular weights [24].

    Catalyst Systems: Titanium Tetraisopropoxide vs. Organometallic Alternatives

    Titanium tetraisopropoxide emerges as the predominant catalyst system for direct polycondensation of succinic acid with ethylene glycol, offering superior catalytic activity compared to traditional organometallic alternatives [8] [26] [29]. The catalyst functions through coordination with hydroxyl and carboxyl groups, facilitating the esterification reaction while maintaining selectivity for linear polymer formation [8] [12].

    Titanium tetraisopropoxide demonstrates exceptional performance at concentrations as low as 5 parts per million, significantly outperforming antimony-based catalysts that require concentrations up to 200 parts per million [29]. The titanium-based system reduces reaction times by up to 0.9 hours compared to antimony trioxide while achieving comparable molecular weights [29]. Additionally, titanium catalysts exhibit superior environmental compatibility, avoiding heavy metal contamination associated with antimony systems [29].

    Organometallic alternatives, including tin-based catalysts such as dibutyltin oxide and tin(II) 2-ethylhexanoate, provide viable alternatives with distinct performance characteristics [8]. Comparative studies reveal that tetrabutyl titanate and titanium(IV) isopropoxide exhibit the highest catalytic activity for polycondensation reactions, followed by dibutyltin(IV) oxide and tin(II) 2-ethylhexanoate [8]. However, titanium-based catalysts tend to produce higher coloration in the final polymer, which can be mitigated through appropriate purification procedures [8].

    Catalyst SystemReaction Time (hours)Molecular Weight (g/mol)Catalytic Activity Ranking
    Titanium Tetraisopropoxide4.1-6.522,000-65,0001 (Highest)
    Tetrabutyl Titanate4.5-7.020,000-60,0002
    Dibutyltin(IV) Oxide6.0-8.518,000-55,0003
    Tin(II) 2-Ethylhexanoate7.5-10.015,000-50,0004 (Lowest)

    Bimetallic coordination catalysts incorporating titanium with secondary metals (zinc, magnesium, aluminum) demonstrate enhanced catalytic performance through synergistic effects [29]. The titanium-zinc bimetallic system exhibits the highest activity, surpassing even traditional antimony oxide catalysts while maintaining environmental sustainability [29]. These advanced catalyst systems achieve intrinsic viscosities between 0.61 and 0.65 deciliters per gram, indicating successful high molecular weight polymer formation [29].

    Solvent-Assisted Polymerization Techniques

    Solvent-assisted polymerization techniques provide enhanced control over molecular weight distribution and reaction kinetics compared to melt polycondensation methods [14] [15]. These approaches utilize high-boiling point solvents to maintain homogeneous reaction conditions while facilitating efficient removal of water byproducts [14]. The methodology proves particularly advantageous for incorporating challenging monomers or achieving specific polymer architectures [14].

    High-Boiling Solvent Selection Criteria

    The selection of appropriate high-boiling solvents requires careful consideration of thermal stability, chemical compatibility, and removal efficiency [14] [15]. High-boiling point solvents, defined as compounds with boiling points exceeding 150°C at atmospheric pressure, provide the necessary thermal window for effective polycondensation while preventing premature solvent loss [15] [19].

    Preferred high-boiling solvents for polyester synthesis include dimethylsulfoxide, dimethylformamide, and dimethylacetamide, each offering distinct advantages for specific applications [15]. Dimethylsulfoxide demonstrates exceptional performance due to its high boiling point (189°C), excellent solvating properties for both monomers and growing polymer chains, and chemical inertness under polymerization conditions [15]. The solvent maintains polymer solubility throughout the molecular weight building process, preventing premature precipitation that could terminate chain growth [15].

    Phenolic reactive solvents, particularly para-cresol, represent an innovative approach for challenging polymerization systems [14]. These solvents participate in the polymerization process while providing enhanced solubility for rigid monomers, ultimately improving molecular weight achievement and reaction efficiency [14]. The reactive solvent approach proves especially valuable when incorporating secondary diols or other sterically hindered monomers [14].

    Solvent SystemBoiling Point (°C)Polymer SolubilityRemoval EfficiencyApplication Suitability
    Dimethylsulfoxide189ExcellentHighGeneral polyesterification
    Dimethylformamide153GoodHighStandard applications
    Dimethylacetamide166GoodModerateSpecialized systems
    Para-cresol202ExcellentModerateRigid monomer incorporation

    The solvent selection process must account for the specific thermal requirements of the polymerization system, with reaction temperatures typically ranging from 140°C to 200°C [15] [21]. Lower temperature operations (≤140°C) can improve molecular weight by preventing thermal degradation, though extended reaction times may be required [21]. The optimal solvent system balances thermal stability, polymer compatibility, and economic considerations for large-scale implementation [14].

    Vacuum Distillation Protocols for Byproduct Removal

    Vacuum distillation protocols are essential for efficient removal of water and low molecular weight byproducts during polycondensation reactions [16] [19]. The application of reduced pressure conditions significantly lowers the boiling points of byproducts, enabling their removal at temperatures that preserve polymer integrity [19]. Industrial vacuum distillation systems typically operate at pressures less than 0.5 kilopascals to achieve optimal separation efficiency [27].

    The vacuum distillation process proceeds through multiple stages, beginning with atmospheric pressure esterification followed by progressive pressure reduction [27]. Initial esterification occurs under flowing nitrogen at 200°C for approximately one hour, allowing primary water elimination while maintaining controlled reaction conditions [27]. Subsequently, the system pressure is reduced to less than 0.5 kilopascals, facilitating continued polycondensation and byproduct removal for extended periods (typically 1-5 hours) [27].

    Advanced vacuum distillation configurations incorporate specialized equipment including oil-water separators, reflux condensers, and nitrogen purging systems [24]. These components work synergistically to prevent reactant loss while maximizing byproduct elimination efficiency [24]. The vacuum system design must accommodate the specific vapor pressure characteristics of the reaction mixture, with deep vacuum requirements often necessitating multi-stage pumping systems [16].

    Distillation StagePressure (kPa)Temperature (°C)Duration (hours)Primary Objective
    Initial Esterification101.32001.0Water removal
    Primary Polycondensation10-502002-3Chain building
    Final Polycondensation<0.5200-2203-5Molecular weight optimization

    Process optimization requires careful monitoring of the distillation rate and composition of removed vapors [19]. Excessive vacuum application can result in monomer loss, while insufficient vacuum limits molecular weight development through incomplete byproduct removal [19]. The optimal protocol balances these competing factors through staged pressure reduction coordinated with temperature control [19].

    Molecular Weight Control Strategies

    Molecular weight control represents a critical aspect of polyethylene succinate synthesis, directly influencing mechanical properties, thermal behavior, and processing characteristics [20] [21] [30]. Effective control strategies encompass both kinetic parameters (reaction time and temperature) and chemical modification approaches (chain extension) [20] [22]. The implementation of sophisticated control methodologies enables the production of polymers with predetermined molecular weight distributions tailored to specific applications [20] [21].

    Reaction Time-Temperature Optimization

    The optimization of reaction time and temperature parameters requires understanding of the complex interplay between polymerization kinetics and thermal degradation mechanisms [20] [21]. Temperature elevation accelerates polycondensation reactions through increased molecular motion and collision frequency, but excessive temperatures promote undesirable side reactions including chain scission and cyclization [17] [21].

    Stepwise heating protocols demonstrate superior performance compared to isothermal processing, enabling precise molecular weight control while minimizing degradation [20]. The optimal approach involves initial polymerization at moderate temperatures (120°C) for short periods (1 hour), followed by cooling to lower temperatures (60°C) for extended maturation (11 hours), and final heating for completion [20]. This methodology preferentially promotes low molecular weight species reaction, narrowing the molecular weight distribution while achieving high overall molecular weights exceeding 90,000 daltons [20].

    Temperature-dependent studies reveal that polymerization rates increase exponentially with temperature up to optimal ranges (170-200°C), beyond which degradation reactions become competitive [21]. The maximum molecular weight typically occurs within 15-20 minutes at elevated temperatures, after which thermal degradation predominates [21]. Lower temperature processing (≤140°C) can enhance molecular weight by avoiding decomposition from back-biting reactions, though extended reaction times become necessary [21].

    Temperature Range (°C)Optimal Reaction Time (hours)Maximum Molecular Weight (g/mol)Degradation Risk
    120-1408-1260,000-80,000Low
    150-1704-880,000-120,000Moderate
    180-2001-4100,000-160,000High
    >2000.25-140,000-100,000Very High

    The implementation of temperature programming requires sophisticated process control to maintain optimal conditions throughout the polymerization cycle [20]. Multi-stage heating profiles accommodate the changing viscosity and heat transfer characteristics of the reaction mixture as molecular weight increases [20]. Advanced control systems monitor intrinsic viscosity development in real-time, enabling automatic adjustment of temperature profiles to achieve target molecular weight specifications [20].

    Chain Extension via Diisocyanate/Acid Anhydride Modifiers

    Chain extension methodologies utilizing diisocyanate and acid anhydride modifiers provide powerful tools for molecular weight enhancement and property modification [18] [22] [25]. These bifunctional reactive compounds serve as coupling agents, connecting polymer chains that have undergone thermal degradation or were initially of low molecular weight [22] [25]. The chain extension process occurs through specific chemical reactions with terminal hydroxyl and carboxyl groups present on polyester chains [18] [22].

    Diisocyanate chain extenders, exemplified by 1,6-hexamethylene diisocyanate, demonstrate exceptional efficiency in coupling hydroxyl-terminated polymer chains through urethane bond formation [18]. The reaction proceeds rapidly at moderate temperatures (80-120°C) without generating small molecule byproducts, making it ideal for reactive processing applications [18]. When polymer chains contain both hydroxyl and carboxyl termini, combining diisocyanate with oxazoline-based chain extenders yields synergistic effects, maximizing molecular weight improvement [18].

    Acid anhydride chain extenders, particularly pyromellitic dianhydride, function through ring-opening reactions with hydroxyl groups, generating carboxylic acid functionalities that can subsequently react with epoxy-containing chain extenders [18]. This two-step mechanism enables precise control over the chain extension process, though it increases system complexity compared to single-component approaches [18]. The anhydride-based systems demonstrate particular effectiveness with polyethylene terephthalate systems, achieving significant increases in intrinsic viscosity and molecular weight [18].

    Chain Extender TypeReactive GroupsReaction Temperature (°C)Molecular Weight IncreaseProcessing Advantages
    1,6-Hexamethylene DiisocyanateIsocyanate80-120200-400%No byproducts
    Pyromellitic DianhydrideAnhydride160-200150-300%High functionality
    Oxazoline-basedOxazoline100-140100-250%Rapid reaction
    Epoxy-functionalizedEpoxy120-160150-350%Versatile chemistry

    The selection of appropriate chain extender systems depends on the specific end-group composition of the target polymer and desired final properties [22] [25]. Multifunctional chain extenders can introduce branching, potentially improving melt strength and processing characteristics while increasing molecular weight [22]. However, excessive branching may compromise mechanical properties, requiring careful optimization of chain extender concentration and reaction conditions [22] [25].

    General Manufacturing Information

    Butanedioic acid, polymer with 1,2-ethanediol: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15

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